Higher Vaporization Enthalpy of 1,2-Diamino-2-methylpropane Compared to Unbranched 1,2-Diaminopropane
Thermodynamic measurements reveal that 1,2-diamino-2-methylpropane exhibits a higher molar enthalpy of vaporization than its unbranched analog, 1,2-diaminopropane, indicating stronger intermolecular interactions in the liquid phase [1]. This property is critical for applications involving thermal processing, such as distillation or high-temperature reactions, where volatility and thermal stability are key parameters.
| Evidence Dimension | Molar Enthalpy of Vaporization |
|---|---|
| Target Compound Data | 52.0 ± 1.6 kJ/mol |
| Comparator Or Baseline | 1,2-Diaminopropane: 49.4 ± 1.5 kJ/mol |
| Quantified Difference | 2.6 kJ/mol (approx. 5.3% higher) |
| Conditions | Measured by transpiration method; derived from vapor pressure temperature dependence. Reference temperature T = 298.15 K. [1] |
Why This Matters
Higher vaporization enthalpy translates to lower volatility, which is advantageous for maintaining stoichiometry in high-temperature syntheses and reducing fugitive emissions during storage or processing.
- [1] Verevkin, S. P., et al. Thermochemistry of diamines: Experimental and theoretical study of vaporization and formation enthalpies. J. Chem. Thermodyn. 2015, 87, 34-42. View Source
